SB-435495 SB-435495
Brand Name: Vulcanchem
CAS No.: 304694-39-1
VCID: VC1880498
InChI: InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3
SMILES: CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C
Molecular Formula: C38H40F4N6O2S
Molecular Weight: 720.8 g/mol

SB-435495

CAS No.: 304694-39-1

Cat. No.: VC1880498

Molecular Formula: C38H40F4N6O2S

Molecular Weight: 720.8 g/mol

* For research use only. Not for human or veterinary use.

SB-435495 - 304694-39-1

Specification

CAS No. 304694-39-1
Molecular Formula C38H40F4N6O2S
Molecular Weight 720.8 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Standard InChI InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3
Standard InChI Key VGIQUSQBXZXBGW-UHFFFAOYSA-N
SMILES CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C
Canonical SMILES CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C

Introduction

Chemical Structure and Properties

SB-435495 is a small molecule inhibitor with the molecular formula C38H40F4N6O2S . Its systematic IUPAC name is N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide . This complex structure confers its highly specific inhibitory activity against Lp-PLA2.

Physical and Chemical Characteristics

The key physical and chemical properties of SB-435495 are summarized in Table 1.

PropertyValue
Molecular FormulaC38H40F4N6O2S
Molecular Weight720.8 g/mol
CAS Registry Number304694-39-1
InChIKeyVGIQUSQBXZXBGW-UHFFFAOYSA-N
Physical StateSolid
Hazard StatementsH302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation)
Solubility PreparationFor 1mM solution: 1.39mL solvent per 1mg

Table 1: Physical and chemical properties of SB-435495

Structural Features

The chemical structure of SB-435495 contains several key functional groups that contribute to its potent inhibitory activity against Lp-PLA2:

  • A pyrimidinone core structure

  • A 4-fluorophenyl methylsulfanyl group

  • A 1-methylpyrazol-4-yl methyl substituent

  • A biphenyl system with a trifluoromethyl group

  • A diethylaminoethyl substituent

These structural elements were carefully designed to optimize binding to the Lp-PLA2 enzyme active site, resulting in the compound's remarkable potency .

Development History

SB-435495 was developed by GlaxoSmithKline (GSK) as part of a series of inhibitors of recombinant lipoprotein-associated phospholipase A2 . The compound emerged from medicinal chemistry efforts focused on functionalizing amido substituents in a series of 1-(biphenylmethylacetamido)-pyrimidones .

Discovery and Optimization

Mechanism of Action

Lp-PLA2 Inhibition

SB-435495 functions as a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL) . The enzyme normally cleaves oxidized phospholipids to generate lysophosphatidylcholine (LPC) and oxidized free fatty acids, which are bioactive products implicated in various inflammatory processes .

Significance of Lp-PLA2 as a Target

Lp-PLA2 has been identified as a key contributor to vascular inflammation and endothelial dysfunction. The enzyme is produced primarily by macrophages and other inflammatory cells and circulates in the bloodstream primarily bound to low-density lipoproteins . Several studies have established Lp-PLA2 as an independent marker for coronary endothelial dysfunction and cardiovascular risk .

The pathophysiological role of Lp-PLA2 is linked to its enzymatic activity:

  • Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles

  • This hydrolysis generates lysophosphatidylcholine (LPC) and oxidized free fatty acids

  • These bioactive products promote inflammation and endothelial dysfunction

By inhibiting Lp-PLA2, SB-435495 blocks the production of these proinflammatory mediators, potentially reducing vascular inflammation and improving endothelial function .

Pharmacological Effects

Effects on Endothelial Function

Research has demonstrated that SB-435495 exerts significant protective effects on endothelial cells exposed to oxidative stress. In a study using human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL), treatment with SB-435495 led to several beneficial effects on endothelial function .

The key findings from this research are summarized in Table 2:

ParameterEffect of SB-435495 TreatmentSignificance
Lp-PLA2 Protein ExpressionSignificantly inhibitedp<0.01
Cell ViabilitySignificantly increasedp<0.05
Nitric Oxide (NO) ExpressionSignificantly increasedp<0.05
Endothelin-1 (ET-1) ExpressionSignificantly decreasedp<0.05
ICAM-1 ExpressionSignificantly decreasedp<0.05
PECAM-1 ExpressionSignificantly decreasedp<0.05

Table 2: Effects of SB-435495 on endothelial cells exposed to oxidized LDL

These findings suggest that inhibition of Lp-PLA2 by SB-435495 protects endothelial cells from oxidative damage, improves vasorelaxation capacity (increased NO, decreased ET-1), and reduces expression of adhesion molecules that promote inflammation (ICAM-1, PECAM-1) .

Effects on AMPK Activation

A significant finding from research with SB-435495 is its effect on AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Treatment of oxLDL-exposed HUVECs with SB-435495 led to increased expression levels of AMPKα and phosphorylated-AMPKα (T172) .

This activation of AMPK appears to mediate many of the protective effects of Lp-PLA2 inhibition. When AMPK activation was blocked using compound C, the beneficial effects of SB-435495 on cell viability, NO/ET-1 expression, and adhesion molecule expression were attenuated . This suggests that AMPK activation is a critical mechanism by which SB-435495 protects endothelial function.

Research Applications

Cardiovascular Research

SB-435495 has served as an important tool in cardiovascular research, particularly in studies investigating the relationship between Lp-PLA2 and endothelial dysfunction. Research utilizing this compound has established that Lp-PLA2 is independently associated with coronary endothelial dysfunction, even after controlling for traditional cardiovascular risk factors .

In clinical studies, elevated plasma levels of Lp-PLA2 have been observed in patients with various forms of coronary artery disease (CAD), including stable angina pectoris, unstable angina pectoris, acute coronary syndromes, and acute myocardial infarction . This has heightened interest in Lp-PLA2 inhibitors like SB-435495 as potential therapeutic agents for cardiovascular diseases.

Ocular Disease Research

SB-435495 has been utilized in research on ocular diseases, particularly those involving breakdown of the blood-retinal barrier (BRB). In diabetic retinopathy models, the compound demonstrated efficacy in preventing BRB dysfunction, suggesting a role for Lp-PLA2 in the pathogenesis of diabetic macular edema .

The research indicated that:

  • Systemic administration of SB-435495 (10 mg/kg) suppressed BRB breakdown in diabetic rats

  • This effect was comparable to intravitreal VEGF neutralization

  • Combined inhibition of Lp-PLA2 and VEGF provided additive protection against BRB dysfunction

  • The mechanism involved prevention of lysophosphatidylcholine (LPC)-induced vascular leakage

These findings suggest potential new therapeutic approaches for diabetic retinopathy that could complement existing anti-VEGF therapies.

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